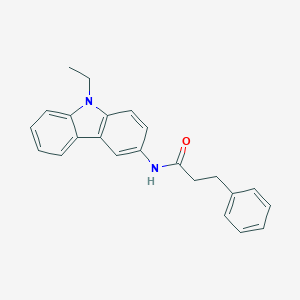![molecular formula C23H22N4O3 B398565 (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398565.png)
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is an organic compound characterized by its complex structure, which includes a benzyloxyphenyl group, a pyridinylcarbonyl group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and pyridinylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, pyridine carboxylic acids, and benzyl alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Vanillin acetate: A derivative of vanillin with an acetate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H22N4O3 |
|---|---|
Peso molecular |
402.4g/mol |
Nombre IUPAC |
N-[(E)-[4-oxo-4-(4-phenylmethoxyanilino)butan-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-17(26-27-23(29)19-8-5-13-24-15-19)14-22(28)25-20-9-11-21(12-10-20)30-16-18-6-3-2-4-7-18/h2-13,15H,14,16H2,1H3,(H,25,28)(H,27,29)/b26-17+ |
Clave InChI |
PLIZPCYEYZQPHJ-YZSQISJMSA-N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES isomérico |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B398492.png)


![1-[(3-Methylphenoxy)acetyl]indoline](/img/structure/B398496.png)
![1-[(4-Methylphenoxy)acetyl]indoline](/img/structure/B398497.png)


![[[Amino(pyridin-4-yl)methylidene]amino] 2-methylbenzoate](/img/structure/B398503.png)

